molecular formula C15H23N3O3S B7191465 N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide

N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide

Cat. No.: B7191465
M. Wt: 325.4 g/mol
InChI Key: MOLCMTQFTZCJJK-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has a unique structure that includes a pyridine ring and an azepane ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-17(2)22(20,21)12-15(19)18-11-5-3-4-6-14(18)13-7-9-16-10-8-13/h7-10,14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLCMTQFTZCJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)N1CCCCCC1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 2-pyridin-4-ylazepane with dimethyl sulfate to introduce the dimethyl groups. This is followed by the introduction of the ethanesulfonamide group through a reaction with ethanesulfonyl chloride under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides to form new derivatives.

Scientific Research Applications

N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The pyridine and azepane rings may also contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

N,N-dimethyl-2-oxo-2-(2-pyridin-4-ylazepan-1-yl)ethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another antibiotic used in the treatment of bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

What sets this compound apart is its unique structure, which includes both a pyridine and an azepane ring, potentially offering different biological activities and applications compared to other sulfonamides.

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